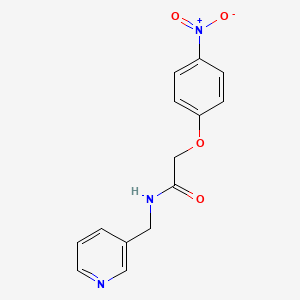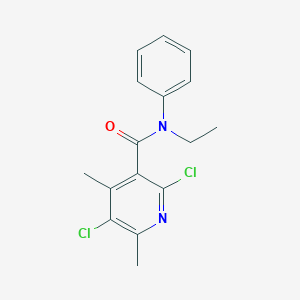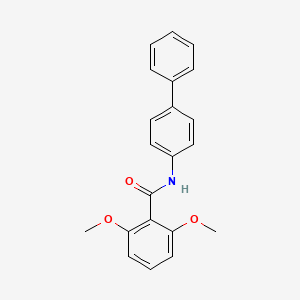![molecular formula C20H18F2O3 B5856480 7-[(2,4-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5856480.png)
7-[(2,4-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-[(2,4-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one, also known as DBM, is a synthetic flavonoid that has gained significant attention in recent years due to its potential applications in scientific research. DBM is a derivative of the naturally occurring flavonoid, 7-hydroxyflavone, and has been shown to possess a range of biological activities.
科学研究应用
7-[(2,4-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been found to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
作用机制
The exact mechanism of action of 7-[(2,4-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one is not fully understood, but it is thought to act through multiple pathways. This compound has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation, including protein kinase C and cyclin-dependent kinases. It has also been shown to activate the Nrf2 pathway, which is involved in antioxidant defense and cellular detoxification. Additionally, this compound has been shown to inhibit the activity of NF-κB, a transcription factor involved in inflammation and cancer development.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis. Additionally, this compound has been shown to have antioxidant effects and may protect cells from oxidative stress.
实验室实验的优点和局限性
7-[(2,4-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has several advantages for lab experiments. It is a synthetic compound, which allows for consistent and reproducible results. It is also relatively stable and can be stored for long periods of time. However, there are also limitations to using this compound in lab experiments. Its solubility in water is limited, which can make it difficult to use in certain assays. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret results.
未来方向
There are several future directions for research on 7-[(2,4-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one. One area of interest is its potential use in combination with other anticancer drugs to enhance their effectiveness. Another area of interest is its use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
合成方法
7-[(2,4-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one can be synthesized through a multi-step process involving the reaction of 7-hydroxyflavone with 2,4-difluorobenzyl bromide and subsequent alkylation and cyclization reactions. The final product is obtained through purification and recrystallization steps. The purity of this compound can be confirmed through analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
属性
IUPAC Name |
7-[(2,4-difluorophenyl)methoxy]-8-methyl-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2O3/c1-3-4-13-9-19(23)25-20-12(2)18(8-7-16(13)20)24-11-14-5-6-15(21)10-17(14)22/h5-10H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZFRBNGKCKBLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[2-(1-naphthyl)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5856402.png)
![2-[4-(3-nitrophenyl)-3-butenoyl]-1H-indene-1,3(2H)-dione](/img/structure/B5856408.png)



![4-[4-(acetylamino)phenoxy]phthalic acid](/img/structure/B5856426.png)

![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5856443.png)
![2-(1-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5856450.png)

![1-(4-methoxyphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B5856461.png)


![4-chloro-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5856495.png)